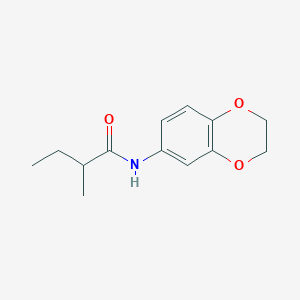
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylbutanamide, commonly referred to as MDB or MDBP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MDB is a member of the cathinone family and shares structural similarities with other psychoactive substances.
Mécanisme D'action
MDB acts as a monoamine transporter inhibitor, specifically targeting the reuptake of dopamine, serotonin, and norepinephrine. This mechanism of action is similar to that of other psychoactive substances, such as cocaine and amphetamines.
Biochemical and Physiological Effects
MDB has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, resulting in a euphoric and stimulating effect. This increase in monoamine levels is also responsible for the potential therapeutic effects of MDB in the treatment of depression, anxiety, and addiction. However, the long-term effects of MDB on the brain and other physiological systems are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
MDB has several advantages for lab experiments, including its high solubility in water and ethanol, as well as its ability to cross the blood-brain barrier. However, the potential psychoactive effects of MDB may pose a limitation for some experiments, as it may be difficult to separate the effects of the compound from those of other psychoactive substances.
Orientations Futures
There are several potential future directions for MDB research. One area of interest is the development of new therapeutic applications for MDB, particularly in the treatment of chronic pain and inflammation. Another area of interest is the investigation of the long-term effects of MDB on the brain and other physiological systems. Additionally, further research is needed to fully understand the mechanism of action of MDB and its potential interactions with other psychoactive substances.
Méthodes De Synthèse
MDB can be synthesized through a multistep process that involves the reaction of 3,4-methylenedioxyphenylacetone with 2-methylbutylamine. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
MDB has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and addiction. Research has also suggested that MDB may have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-9(2)13(15)14-10-4-5-11-12(8-10)17-7-6-16-11/h4-5,8-9H,3,6-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGFCRKWFOEFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one](/img/structure/B7546972.png)
![(2S)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7546985.png)
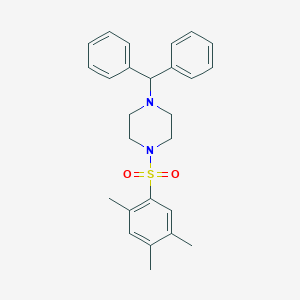
![N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide](/img/structure/B7547007.png)
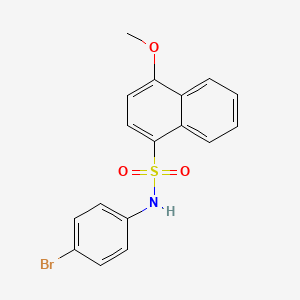
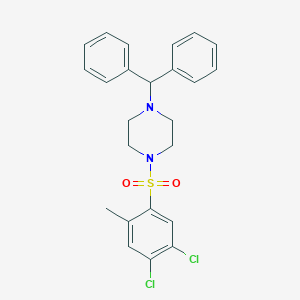
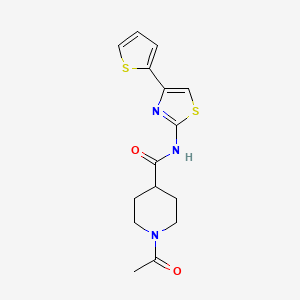
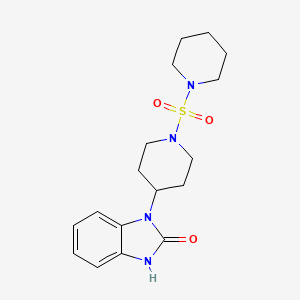
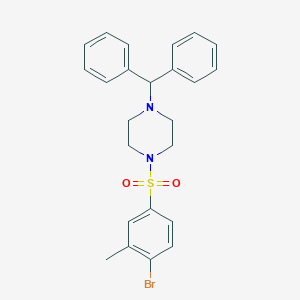
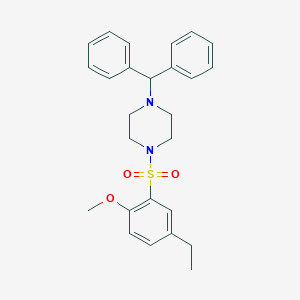
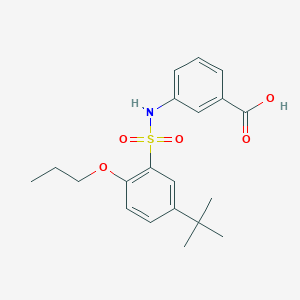
![2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547056.png)
![4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547057.png)
![1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547074.png)